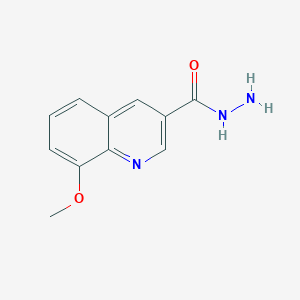

8-Methoxyquinoline-3-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

8-methoxyquinoline-3-carbohydrazide |

InChI |

InChI=1S/C11H11N3O2/c1-16-9-4-2-3-7-5-8(11(15)14-12)6-13-10(7)9/h2-6H,12H2,1H3,(H,14,15) |

InChI Key |

AFKAMQXVGQVXJT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CC(=CN=C21)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Methoxyquinoline 3 Carbohydrazide

Precursor Synthesis and Preparative Routes to 8-Methoxyquinoline-3-carbohydrazide

The formation of this compound relies on a sequential approach involving the initial assembly of the quinoline (B57606) ring system, followed by functional group manipulations to introduce the carbohydrazide (B1668358) moiety.

Gould–Jacob Cyclization and Related Quinoline Core Formation Strategies

The Gould-Jacob reaction is a versatile and widely employed method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which are key precursors to the target carbohydrazide. wikipedia.orgthieme-connect.comresearchgate.net This reaction typically involves the condensation of an aniline (B41778) derivative with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. wikipedia.orgablelab.eu

The process begins with the reaction of an aniline with EMME, leading to the formation of an anilidomethylenemalonate intermediate. wikipedia.orgwikipedia.org This is followed by a high-temperature, intramolecular cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgthieme-connect.comablelab.eu The reaction is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org While traditionally requiring high-boiling solvents like diphenyl ether and long reaction times, modern adaptations often employ microwave irradiation to significantly reduce reaction times and improve yields. thieme-connect.comresearchgate.netablelab.euasianpubs.org

Table 1: Key Steps in the Gould-Jacob Reaction

| Step | Description | Reactants | Conditions | Product |

| 1 | Condensation | Aniline derivative, Diethyl ethoxymethylenemalonate (EMME) | Heating (e.g., 120°C) | Anilidomethylenemalonate intermediate |

| 2 | Cyclization | Anilidomethylenemalonate intermediate | High temperature (e.g., >250°C), often in a high-boiling solvent like diphenyl ether or via microwave irradiation | Ethyl 4-hydroxyquinoline-3-carboxylate derivative |

Esterification and Subsequent Hydrazinolysis for Carbohydrazide Formation

Once the ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate core is synthesized via the Gould-Jacob reaction, the next crucial step is the conversion of the ethyl ester group at the 3-position into a carbohydrazide. This is typically achieved through hydrazinolysis.

The ethyl ester (e.g., ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate) is treated with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). thieme-connect.comnih.govnih.gov The reaction is commonly carried out in a solvent such as dimethylformamide (DMF) or ethanol (B145695) at room temperature or with gentle heating. thieme-connect.comnih.gov The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable carbohydrazide.

The general procedure is outlined below:

The ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is dissolved in a suitable solvent (e.g., DMF). nih.gov

An excess of hydrazine hydrate is added to the solution. nih.gov

The mixture is stirred for a period ranging from several hours to a full day at ambient temperature. thieme-connect.comnih.gov

Upon completion, the reaction mixture is typically poured into ice water to precipitate the carbohydrazide product, which can then be collected by filtration and purified by recrystallization. nih.gov

This two-step sequence, beginning with the Gould-Jacob cyclization and culminating in hydrazinolysis, represents a standard and efficient pathway to this compound and its analogs. thieme-connect.com

Halogenation Precursors and Their Role in Substituted Derivatives (e.g., 5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide)

The quinoline ring is amenable to electrophilic substitution reactions, such as halogenation, allowing for the synthesis of a variety of substituted derivatives. The synthesis of compounds like 5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide involves introducing a halogen atom onto the quinoline core, often prior to the final hydrazinolysis step.

The halogenation of 8-substituted quinolines can be regioselective. For instance, the bromination of 8-methoxyquinoline (B1362559) has been shown to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.net Metal-free halogenation protocols have also been developed, using reagents like trihaloisocyanuric acid, which can selectively halogenate the C5-position of various 8-substituted quinolines. rsc.org

In the context of synthesizing 5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide, a plausible route would involve the chlorination of an 8-hydroxyquinoline (B1678124) precursor. The synthesis of 5-chloro-8-hydroxyquinoline (B194070) itself can be achieved through methods like the Skraup synthesis starting from 4-chloro-2-aminophenol or by direct chlorination of 8-hydroxyquinoline. google.comgoogle.com Once the halogenated quinoline ester precursor, ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate, is obtained, it can undergo hydrazinolysis as described in section 2.1.2 to yield the final halogenated carbohydrazide. evitachem.com

Derivatization Strategies for this compound

The carbohydrazide functional group is a versatile handle for further chemical modifications, enabling the creation of a broad library of derivatives. Common strategies include reactions at the terminal nitrogen atom and condensation with carbonyl compounds.

N-Alkylation and N-Acylation Reactions

The hydrazide moiety of this compound contains reactive N-H bonds that can participate in alkylation and acylation reactions.

N-Acylation: The terminal amino group of the carbohydrazide can be readily acylated by reacting it with various acylating agents, such as substituted benzoyl chlorides. This reaction is typically carried out in a solvent like DMF in the presence of a base (e.g., Na₂CO₃) to neutralize the HCl byproduct. thieme-connect.comnih.gov This leads to the formation of N'-benzoyl-8-methoxyquinoline-3-carbohydrazide derivatives.

N-Alkylation: While less commonly detailed for this specific scaffold in the provided context, N-alkylation is a general reaction for hydrazides. It would involve reacting the carbohydrazide with alkyl halides. The regioselectivity of the alkylation would be a key consideration.

Condensation Reactions with Aldehydes and Ketones to Form Hydrazones

One of the most significant and widely utilized reactions of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones. nih.govresearchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N), characteristic of the hydrazone linkage. researchgate.netlibretexts.org

The reaction is typically catalyzed by a small amount of acid, often in an alcoholic solvent, to facilitate the formation of the hydrazone product in high yield. nih.govresearchgate.net A general procedure for the synthesis of N'-arylidene-8-methoxyquinoline-3-carbohydrazides would be:

Dissolving this compound in a suitable solvent like ethanol.

Adding a stoichiometric amount of the desired aldehyde or ketone.

Adding a catalytic amount of acid (e.g., glacial acetic acid).

Refluxing the mixture until the reaction is complete, often monitored by thin-layer chromatography.

Cooling the reaction mixture to allow the hydrazone product to crystallize, followed by filtration and purification.

This condensation reaction is a powerful tool for creating a diverse array of derivatives, as a wide variety of aldehydes and ketones can be employed, introducing different substituents and steric and electronic properties to the final molecule. nih.govresearchgate.net

Table 2: Summary of Derivatization Reactions

| Reaction Type | Reactants | Key Functional Group Transformation | Product Class |

| N-Acylation | This compound, Acyl Chloride | -CO-NH-NH₂ → -CO-NH-NH-CO-R | N'-Acylcarbohydrazides |

| Condensation | This compound, Aldehyde/Ketone | -CO-NH-NH₂ → -CO-NH-N=CR₁R₂ | Hydrazones |

Cyclization Reactions to Fused Heterocyclic Systems (e.g., Triazoles, Oxadiazoles)

The carbohydrazide moiety of this compound is a key functional group that serves as a versatile precursor for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocycles are well-established pharmacophores in numerous biologically active compounds.

The conversion of carbohydrazides into 1,3,4-oxadiazoles is a common and efficient transformation. This is typically achieved through cyclization reactions with various one-carbon donors. One established method involves the reaction of the carbohydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). Another approach is the oxidative cyclization of N-acylhydrazones, which can be formed by the condensation of the carbohydrazide with an aldehyde. For instance, the reaction of a carbohydrazide with carbon disulfide in the presence of a base, followed by treatment with an alkylating agent, can also lead to the formation of the 1,3,4-oxadiazole (B1194373) ring. Research on related quinoline carbohydrazides has shown that these cyclization reactions are generally high-yielding and tolerant of various functional groups researchgate.netjchemrev.com. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the direct annulation of hydrazides with methyl ketones, a process that involves an unexpected C-C bond cleavage facilitated by a base like potassium carbonate organic-chemistry.org.

Similarly, the carbohydrazide group is a valuable starting point for the synthesis of 1,2,4-triazoles . A widely used method is the reaction of the carbohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization in the presence of a base to yield the corresponding 1,2,4-triazole-3-thiol. Alternatively, reaction with carbon disulfide followed by treatment with hydrazine hydrate can also produce the triazole ring system researchgate.net. A one-pot process for creating 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, highlighting the versatility of these synthetic routes organic-chemistry.org.

The following table summarizes the general synthetic pathways for the cyclization of carbohydrazides:

| Starting Material | Reagent(s) | Product | Reference(s) |

| Carbohydrazide | Aromatic Acid, POCl₃ | 1,3,4-Oxadiazole | researchgate.netjchemrev.com |

| Carbohydrazide | Carbon Disulfide, Base | 1,3,4-Oxadiazole | organic-chemistry.org |

| Carbohydrazide | Isothiocyanate, Base | 1,2,4-Triazole-3-thiol | researchgate.net |

| Carbohydrazide | Carbon Disulfide, Hydrazine Hydrate | 4H-1,2,4-Triazole-3-thiol | researchgate.net |

Functionalization of the Quinoline Ring System

The quinoline ring of this compound is amenable to various functionalization reactions, which can be used to modulate the electronic and steric properties of the molecule. Electrophilic aromatic substitution is a key reaction for introducing new substituents onto the quinoline core.

In general, electrophilic attack on the quinoline ring occurs preferentially on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the nitrogen atom. For 8-methoxyquinoline, the methoxy (B1213986) group at the 8-position is an activating, ortho- and para-directing group. Therefore, electrophilic substitution is expected to occur at the 5- and 7-positions. Studies on the bromination of 8-methoxyquinoline have shown that the reaction with N-bromosuccinimide (NBS) can lead to the formation of 5-bromo- and 7-bromo-8-methoxyquinoline (B2414839) derivatives. The regioselectivity can be influenced by the reaction conditions, such as the solvent and the brominating agent used. For instance, the direct bromination of 8-methoxyquinoline with molecular bromine can result in a mixture of 5,7-dibromo-8-methoxyquinoline (B102607) and other side products nih.gov.

The functionalization of the quinoline ring can also be achieved prior to the formation of the carbohydrazide group. For example, the Vilsmeier-Haack reaction on N-(2-anisyl)acetamide can be used to synthesize 2-chloro-8-methoxyquinoline-3-carbaldehyde (B1601106) nih.gov. This aldehyde is a direct precursor to the carbohydrazide, which can be obtained through oxidation to the carboxylic acid, esterification, and subsequent reaction with hydrazine hydrate. This approach allows for the introduction of a variety of substituents at different positions of the quinoline ring before the final construction of the carbohydrazide moiety.

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and purer products compared to conventional heating methods lew.ro.

The synthesis of quinoline derivatives, including those with a carbohydrazide functional group, has been shown to be significantly enhanced by microwave irradiation. For instance, the synthesis of quinoline-3-carboxylic acid derivatives has been achieved under microwave conditions, providing the products in high yields with short reaction times nih.govresearchgate.net. The conversion of quinoline esters to quinoline carbohydrazides using hydrazine hydrate is also amenable to microwave heating, offering a rapid and efficient alternative to conventional refluxing iosrjournals.org. Furthermore, the cyclization reactions of carbohydrazides to form oxadiazoles (B1248032) and other heterocycles can be effectively promoted by microwave energy jchemrev.com. The use of microwave-assisted synthesis in the preparation of this compound and its derivatives represents a significant step towards a more environmentally benign and efficient synthetic process.

The table below compares conventional and microwave-assisted synthesis for a representative reaction in quinoline chemistry:

| Reaction | Conventional Method | Microwave-Assisted Method | Reference(s) |

| Ester to Hydrazide | Reflux overnight | 10 minutes | iosrjournals.org |

| Quinoline Synthesis | 6 hours reflux | Not specified, but generally faster | nih.gov |

| N-Oxide Synthesis | 9-11 hours at 65°C | 30-40 minutes at 100W | lew.ro |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The CuAAC reaction provides a highly efficient and regioselective route to 1,4-disubstituted-1,2,3-triazoles from terminal alkynes and organic azides nih.govnih.gov.

For the synthesis of triazole derivatives of this compound, the carbohydrazide itself would first need to be converted to either an azide (B81097) or an alkyne. A more direct approach involves the synthesis of an 8-methoxyquinoline precursor bearing an azide or alkyne group, which can then be coupled with a suitable partner using CuAAC. For example, an 8-methoxyquinoline derivative with a propargyl ether group can be reacted with an organic azide in the presence of a copper(I) catalyst to form the corresponding 1,2,3-triazole. Research on 8-hydroxyquinoline has demonstrated the successful synthesis of 1,2,3-triazole hybrids using this methodology nih.gov. The CuAAC reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it an ideal method for the late-stage functionalization of complex molecules.

Multicomponent Reactions (MCRs) in this compound Synthesis

Multicomponent reactions (MCRs) are synthetic strategies in which three or more reactants are combined in a single step to form a product that contains the essential parts of all the starting materials. MCRs are highly convergent and atom-economical, making them particularly attractive from a green chemistry perspective.

Several MCRs have been developed for the synthesis of the quinoline scaffold. For example, the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, can be performed as a multicomponent reaction. The synthesis of methoxy-substituted quinoline derivatives has been successfully achieved using MCRs, demonstrating the feasibility of this approach for constructing the core of this compound mdpi.comnih.gov. The use of MCRs can significantly simplify the synthesis of complex quinoline derivatives by reducing the number of synthetic steps, purification procedures, and the amount of waste generated. Research has shown that pyrazolo[1,5-a]quinoline (B13874262) derivatives can be synthesized via multicomponent reactions involving arylhydrazonopyrazole derivatives, cyclic ketones, and aromatic aldehydes nih.gov. The development of novel MCRs for the direct synthesis of this compound or its immediate precursors holds significant promise for the future of its production.

Spectroscopic and Structural Elucidation of 8 Methoxyquinoline 3 Carbohydrazide and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. In the context of quinoline (B57606) derivatives, the technique reveals characteristic absorption bands that confirm the molecular structure. For instance, in derivatives of 5,8-quinolinedione, the carbonyl (C=O) stretching vibrations are particularly informative. mdpi.com Experimental and computational studies on these compounds have shown two distinct peaks for the C=O groups. mdpi.com For one such derivative, the calculated separation between the asymmetric and symmetric C=O stretching vibrations was 7 cm⁻¹, which matched the experimental observation. mdpi.com In another related compound, this calculated separation was 24 cm⁻¹, while the experimental value was 8 cm⁻¹. mdpi.com

The spectra of related quinoline compounds, such as 8-hydroxyquinoline (B1678124) (8-HQ), show a broad band around 3180 cm⁻¹ which is attributed to the stretching vibration of the phenolic ν(O-H) group. researchgate.net This band's disappearance upon complexation with metal ions indicates coordination through the oxygen atom. researchgate.net The C=C and C=N stretching vibrations in 8-HQ are observed in the range of 1000-1600 cm⁻¹. researchgate.net For carbohydrazide-containing compounds, the N-H stretching vibrations typically appear in the 3500–3300 cm⁻¹ region. nih.gov In one study of a carbohydrazide (B1668358) derivative, the N-H stretch was observed experimentally at 3316 cm⁻¹ and calculated to be at 3336 cm⁻¹. nih.gov The N-N stretching mode in the same carbohydrazide group was found at 1116 cm⁻¹ in the FTIR spectrum. nih.gov

Table 1: Selected FTIR Spectral Data for Related Compounds

| Functional Group | Compound Type | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| ν(O-H) | 8-Hydroxyquinoline | ~3180 | researchgate.net |

| ν(N-H) | Carbohydrazide derivative | 3316 | nih.gov |

| C=O | 5,8-Quinolinedione derivative | 1712–1706 | mdpi.com |

| C=C, C=N | 8-Hydroxyquinoline | 1000-1600 | researchgate.net |

| ν(N-N) | Carbohydrazide derivative | 1116 | nih.gov |

Raman spectroscopy provides complementary information to FTIR for structural elucidation. For certain 3-[substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones, Raman spectral data has been used alongside IR and NMR data to confirm the assigned structures. mdpi.com In a spectroscopic investigation of 2-chloroquinoline, FT-Raman spectroscopy, in conjunction with FTIR and NMR, was supported by quantum chemical calculations to analyze the molecule's fundamental properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. In the analysis of quinoline derivatives, the chemical shifts (δ) and coupling constants (J) of the aromatic and substituent protons are key to confirming the structure.

For the parent 8-hydroxyquinoline, proton signals have been assigned with chemical shifts (in CDCl₃) appearing at δ 8.78, 8.30, 8.15, 7.45, 7.43, 7.33, and 7.19 ppm. chemicalbook.com Similarly, for 3-quinolinecarboxylic acid in DMSO-d₆, proton signals are observed at δ 13.0, 9.40, 9.02, 8.23, 8.16, 7.95, and 7.75 ppm. chemicalbook.com In a study of a carbohydrazide derivative, the N-H proton of the carbohydrazide group was observed at a specific chemical shift, confirming its presence. nih.gov

Table 2: Representative ¹H NMR Spectral Data for Quinoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | CDCl₃ | 8.78, 8.30, 8.15, 7.45, 7.43, 7.33, 7.19 | chemicalbook.com |

| 3-Quinolinecarboxylic acid | DMSO-d₆ | 13.0, 9.40, 9.02, 8.23, 8.16, 7.95, 7.75 | chemicalbook.com |

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For 6-methoxyquinoline, the carbon signals have been assigned, with the methoxy (B1213986) carbon appearing at a characteristic upfield position. chemicalbook.com In the case of 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, the carbonyl carbon (C=O) resonates at a downfield chemical shift of δ 159.80 ppm, while the methoxy group carbon (-OCH₃) is found at δ 55.18 ppm. mdpi.com

For carbohydrazide derivatives, the carbonyl carbon typically appears at a chemical shift higher than 155 ppm. nih.gov In one example, the experimental chemical shift for the carbonyl carbon was 157.78 ppm. nih.gov The imine carbon in an N-acylhydrazone derivative was detected at 147.68 ppm. nih.gov

Table 3: Representative ¹³C NMR Spectral Data for Related Compounds

| Compound | Functional Group Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one | Carbonyl (C=O) | 159.80 | mdpi.com |

| 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one | Methoxy (-OCH₃) | 55.18 | mdpi.com |

| N-acylhydrazone derivative | Carbonyl (C=O) | 157.78 | nih.gov |

| N-acylhydrazone derivative | Imine (C=N) | 147.68 | nih.gov |

To unambiguously assign all proton and carbon signals and to determine the connectivity within complex molecules, advanced NMR techniques such as 2D NMR are employed. For 3-[substituted methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-ones, a combination of 1D and 2D NMR techniques, including HMQC, HSQC, ¹H-¹H COSY, and HMBC, was used to provide a complete assignment of ¹H and ¹³C NMR data. mdpi.com Similarly, the complete assignment of the ¹H and ¹³C NMR spectra of benzoylecgonine, a cocaine metabolite, was achieved with the aid of 2D experiments like gCOSY and gHSQC. researchgate.net For certain quinoline alkaloids, NOESY experiments have been crucial in determining the stereochemistry. ipb.pt The ¹H-¹³C HMBC technique is particularly important for assigning the position of substituents on quinoline structures. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the molecular weight determination and structural analysis of newly synthesized compounds. Different ionization techniques and analyzers can be employed to obtain detailed information about the analyte.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar, thermally labile, and high molecular weight molecules like 8-Methoxyquinoline-3-carbohydrazide. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized, most commonly through protonation.

For this compound (C₁₁H₁₁N₃O₂), the analysis would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The theoretical exact mass of the neutral molecule is 217.0851 g/mol . Therefore, the ESI-MS spectrum should exhibit a base peak or a significant ion at m/z 218.0929. The observation of this ion confirms the molecular weight of the synthesized compound. Further fragmentation can be induced to provide structural information. The technique is also used in liquid chromatography-mass spectrometry (LC-MS) methods to analyze derivatives and metabolites in complex mixtures, such as biological samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the measurement of mass-to-charge ratios with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule from its exact mass. While standard MS might confirm the nominal molecular weight, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). nih.gov

For this compound, an HRMS analysis would be used to confirm the elemental formula C₁₁H₁₁N₃O₂. The calculated monoisotopic mass for this formula is 217.08513 u. An experimental HRMS measurement yielding a value extremely close to this theoretical mass provides unambiguous confirmation of the compound's elemental composition, a critical step in its structural elucidation.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Nominal Mass | 217 g/mol |

| Monoisotopic Mass | 217.08513 u |

| Expected [M+H]⁺ (ESI-MS) | m/z 218.0929 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, its application to compounds like this compound is limited by the analyte's volatility and thermal stability. Carbohydrazides are generally polar and non-volatile, making them unsuitable for direct GC analysis without chemical modification. journal-imab-bg.org

To analyze such compounds using GC-MS, a derivatization step is typically required to convert the non-volatile analyte into a more volatile and thermally stable derivative. journal-imab-bg.orgnih.gov Silylation is a common derivatization technique where active hydrogens, such as those in the hydrazide group (-NHNH₂), are replaced with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. journal-imab-bg.org This process increases the volatility of the compound, allowing it to pass through the GC column. The resulting mass spectrum would then correspond to the derivatized molecule, providing structural information based on its specific fragmentation pattern. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum is a valuable tool for characterizing compounds containing chromophores and conjugated systems, such as the quinoline ring system in this compound. sharif.edu

The spectrum of a quinoline derivative is typically characterized by several absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net The quinoline core itself exhibits strong absorption bands in the UV region. The presence of substituents significantly influences the position (λ_max) and intensity (molar absorptivity, ε) of these bands.

The methoxy group (-OCH₃) at the 8-position is an auxochrome, a group with non-bonding electrons. It typically causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π-π* transition bands of the aromatic system.

The carbohydrazide group (-CONHNH₂) at the 3-position also influences the electronic spectrum.

Studies on related quinoline derivatives show characteristic absorption maxima. For example, 8-hydroxyquinoline (8-HQ) displays distinct absorption bands that are sensitive to the solvent environment. researchgate.netnist.gov Similarly, the UV-Vis spectrum of this compound would be expected to show multiple strong absorption bands in the 200-400 nm range, reflecting the extended conjugation of the substituted quinoline system. researchgate.net

Table 2: Typical UV-Vis Absorption Regions for Quinoline Systems

| Transition Type | Typical Wavelength Region | Associated Molecular Part |

| π → π | 200 - 350 nm | Quinoline aromatic rings |

| n → π | > 300 nm | Heteroatoms (N, O) with lone pairs |

X-ray Crystallography and Single-Crystal X-ray Diffraction Studies

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure. mdpi.com

Single-crystal X-ray diffraction studies on 2-Chloro-8-methoxyquinoline-3-carbaldehyde (B1601106) reveal key structural details that are likely to be preserved in this compound. nih.govnih.gov

The fundamental quinoline fused-ring system is nearly planar, a characteristic feature of such aromatic systems. nih.gov In the carbaldehyde precursor, the substituent groups (chloro, methoxy, and formyl) are attached to this planar core. The methoxy group lies roughly in the plane of the quinoline ring, while the formyl group may be slightly twisted out of the plane. nih.gov

Upon conversion to this compound, the carbohydrazide group would replace the formyl group at the 3-position. The geometry of the 8-methoxyquinoline (B1362559) core would be largely retained. The carbohydrazide moiety would introduce new bond lengths and angles, such as C-N, N-N, and C=O bonds, and would establish its own conformation relative to the quinoline ring. Furthermore, the presence of the -NH and -NH₂ groups in the hydrazide function would allow for the formation of strong intermolecular hydrogen bonds, which would govern the crystal packing arrangement.

Table 3: Crystal Data and Structure Refinement for a Related Precursor, 2-Chloro-8-methoxyquinoline-3-carbaldehyde nih.gov

| Parameter | Value |

| Empirical Formula | C₁₁H₈ClNO₂ |

| Formula Weight | 221.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.4763 (8) |

| b (Å) | 3.9246 (2) |

| c (Å) | 17.6295 (9) |

| β (°) | 104.802 (3) |

| Volume (ų) | 968.36 (9) |

| Z | 4 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of quinoline derivatives is often governed by a combination of hydrogen bonds and π-π stacking interactions. These non-covalent interactions are crucial in determining the supramolecular architecture of the compounds.

In a study of 3-ethyl-3-hydroxy-8-methoxyquinoline-2,4(1H,3H)-dione monohydrate , a related compound featuring the 8-methoxyquinoline core, the crystal structure is stabilized by a network of hydrogen bonds. Specifically, O—H⋯O and N—H⋯O hydrogen bonds connect the organic molecules and water molecules, forming chains along the b-axis. nih.gov These chains are further organized into layers by π–π stacking interactions between the benzene (B151609) rings of adjacent molecules, with a centroid–centroid distance of 3.8846 (9) Å. nih.gov

Similarly, for ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate , another derivative, the crystal structure reveals the presence of both intramolecular and intermolecular hydrogen bonds. Each of the four independent molecules in the asymmetric unit displays an intramolecular N—H⋯O hydrogen bond. nih.gov The supramolecular assembly is then directed by intermolecular N—H⋯O hydrogen bonds and significant face-to-face π-π stacking interactions. These stacking interactions occur between the quinoline units with centroid–centroid distances measured at 3.541 (2) Å, 3.529 (2) Å, 3.512 (3) Å, and 3.716 (4) Å, indicating a tightly packed structure. nih.gov

In the case of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate , the crystal structure is primarily stabilized by two types of stacking interactions: slipped antiparallel interactions of cyanophenyl groups and interactions between quinoline and carboxy groups. Current time information in Bangalore, IN.nih.gov These are complemented by weak C—H⋯O and C—H⋯N hydrogen bonds that facilitate interlayer bonding. Current time information in Bangalore, IN.nih.gov

The analysis of various quinoline derivatives consistently highlights the importance of both hydrogen bonding and π-π stacking in defining their solid-state structures. The presence of the hydrazide group in this compound would be expected to introduce additional strong hydrogen bond donors (N-H) and acceptors (C=O, N), likely leading to robust hydrogen-bonded networks.

Table 1: Hydrogen Bond and π-π Stacking Data for Selected Quinoline Derivatives

| Compound Name | Intermolecular Interaction Type | Distance (Å) / Geometry |

| 3-Ethyl-3-hydroxy-8-methoxyquinoline-2,4(1H,3H)-dione monohydrate | π–π stacking | Centroid–centroid distance = 3.8846 (9) |

| Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | π–π stacking | Centroid–centroid distances = 3.512 (3) - 3.716 (4) |

| Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate | C—H⋯O, C—H⋯N | - |

| Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate | Stacking Interactions | - |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

While no specific Hirshfeld analysis for this compound is available, studies on other quinoline derivatives provide valuable comparative data.

For methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate , Hirshfeld surface analysis confirms the significance of H-atom contacts. The dominant interactions are H⋯H contacts, which account for 43.8% of the Hirshfeld surface area. Current time information in Bangalore, IN. Other major contributions come from C⋯H/H⋯C (14.3%), N⋯H/H⋯N (14.1%), and O⋯H/H⋯O (9.9%) contacts. Current time information in Bangalore, IN. The contacts involving stacking interactions, such as C⋯C, C⋯N/N⋯C, and C⋯O/O⋯C, collectively contribute 17.0% to the surface area. Current time information in Bangalore, IN.nih.gov

In a different study on three hexahydroquinoline derivatives, Hirshfeld analysis also revealed that H⋯H contacts are the most significant, contributing over 60% to the total surface area in two of the compounds. cardiff.ac.uk O⋯H/H⋯O and C⋯H/H⋯C interactions were also major contributors. For one of the derivatives, the contributions were 65.3% for H⋯H, 17.7% for O⋯H/H⋯O, and 16.4% for C⋯H/H⋯C contacts. cardiff.ac.uk For another, the percentages were 61.2% for H⋯H, 24.3% for O⋯H/H⋯O, and 13.1% for C⋯H/H⋯C contacts. cardiff.ac.uk

These examples consistently show that weak interactions involving hydrogen atoms (H⋯H, C⋯H, and O⋯H) dominate the crystal packing of quinoline derivatives. The presence of the carbohydrazide moiety in this compound, with its additional N-H and C=O groups, would likely increase the proportion of N⋯H and O⋯H contacts compared to some of the analyzed derivatives.

Table 2: Hirshfeld Surface Contact Percentages for Selected Quinoline Derivatives

| Compound Name | H···H | O···H/H···O | C···H/H···C | N···H/H···N | Other |

| Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate Current time information in Bangalore, IN. | 43.8% | 9.9% | 14.3% | 14.1% | 17.9% (C⋯C, C⋯N, C⋯O etc.) |

| Hexahydroquinoline Derivative I cardiff.ac.uk | 65.3% | 17.7% | 16.4% | - | 0.6% |

| Hexahydroquinoline Derivative III cardiff.ac.uk | 61.2% | 24.3% | 13.1% | - | 1.4% |

Coordination Chemistry and Metal Complexes of 8 Methoxyquinoline 3 Carbohydrazide

Ligand Design and Coordination Modes of 8-Methoxyquinoline-3-carbohydrazide

This compound is a meticulously designed ligand that incorporates several key features for metal ion coordination. The quinoline (B57606) ring system, a well-known scaffold in coordination chemistry, provides a nitrogen atom as a primary coordination site. The carbohydrazide (B1668358) moiety (-CONHNH₂) at the 3-position introduces additional donor atoms in the form of the carbonyl oxygen and the two hydrazinic nitrogen atoms.

Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the final complex.

Complexes of this compound with various transition metals have been synthesized to explore their structural and electronic properties. The general procedure involves dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the corresponding metal salt (e.g., chloride, nitrate, or acetate). The reaction mixture is often heated under reflux to facilitate the complexation process. The resulting solid complex can then be isolated by filtration, washed, and dried.

For instance, the reaction with divalent metal ions such as Cu(II), Co(II), Ni(II), and Zn(II) often yields complexes with a 1:2 metal-to-ligand ratio, where the metal ion is coordinated to two ligand molecules. In the case of trivalent metal ions like Cr(III) and Fe(III), complexes with a 1:3 metal-to-ligand ratio can be formed. While specific studies on the reaction of this compound with Zr(IV) are not extensively documented, it is anticipated that stable complexes can be formed due to the oxophilic nature of Zirconium and the presence of the carbonyl oxygen in the ligand.

This compound can also act as a primary ligand in the formation of mixed-ligand complexes. In such systems, a metal ion is coordinated to both this compound and one or more other ligands. This approach allows for the fine-tuning of the properties of the resulting complex. The synthesis of these complexes typically involves a stepwise reaction where the metal-ligand complex is first formed, followed by the addition of the secondary ligand. Alternatively, a one-pot reaction containing the metal ion and both ligands can be employed. The formation of mixed-ligand complexes introduces a greater degree of structural diversity and can lead to complexes with unique geometries and electronic properties.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes of this compound relies on a combination of analytical and spectroscopic techniques. These methods provide valuable information about the stoichiometry, coordination environment, and bonding within the complexes.

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized metal complexes. By comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen with the calculated values for a proposed formula, the stoichiometry of the complex can be confirmed. This data is crucial for establishing the metal-to-ligand ratio in the complex.

Table 1: Representative Elemental Analysis Data for a Hypothetical [M(L)₂] Complex

| Element | Calculated (%) | Found (%) |

| C | 55.45 | 55.38 |

| H | 4.21 | 4.15 |

| N | 19.40 | 19.32 |

| M | 13.50 | 13.45 |

| Note: L represents the deprotonated this compound ligand, and M represents a divalent metal ion. The values are illustrative. |

Spectroscopic techniques provide detailed insights into the coordination of the ligand to the metal ion.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, characteristic vibrational frequencies of the functional groups in this compound are expected to shift. For example, a downward shift in the stretching frequency of the carbonyl group (ν(C=O)) and a shift in the vibrational bands of the quinoline ring would indicate the involvement of the carbonyl oxygen and the quinoline nitrogen in coordination.

Table 2: Key FTIR Spectral Data (cm⁻¹) for this compound and its Metal Complexes

| Compound | ν(N-H) | ν(C=O) | ν(C=N) (quinoline) | ν(M-N) | ν(M-O) |

| Ligand | 3300-3150 | ~1650 | ~1580 | - | - |

| Metal Complex | 3300-3150 | ~1620 | ~1570 | ~500 | ~450 |

| Note: The values are approximate and can vary depending on the specific metal ion. |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere and the nature of the electronic transitions. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands. In the case of transition metal complexes with d-electrons, d-d transitions may also be observed in the visible region, providing information about the crystal field splitting and the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes. The chemical shifts of the protons and carbons in the ligand are expected to change upon coordination to a metal ion. These changes can provide information about the binding sites and the structure of the complex in solution.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition. The fragmentation pattern of the complex in the mass spectrometer can also provide structural information.

Crystal Structures and Geometry of Metal Centers (e.g., Octahedral, Square Planar)

There is no specific information in the reviewed literature detailing the crystal structures of metal complexes formed with this compound. Research on Schiff bases derived from the related compound, quinoline-3-carbohydrazide (B3054276) (without the 8-methoxy group), has proposed octahedral geometries for some of its transition metal complexes. researchgate.net These proposals, however, were based on indirect evidence from magnetic susceptibility and elemental analysis rather than definitive single-crystal X-ray diffraction studies. researchgate.net For related 8-hydroxyquinoline (B1678124) (oxine) complexes, both square planar and octahedral geometries have been identified, but this does not directly apply to the carbohydrazide derivative . scirp.orgscirp.org

Electrochemical Properties of Metal Complexes

Cyclic Voltammetry and Redox Behavior

No studies presenting cyclic voltammetry data or discussing the specific redox behavior of metal complexes with this compound were found in the searched scientific databases. The electrochemical properties of a coordination compound are intrinsically linked to the nature of both the central metal ion and the surrounding ligands. While the redox properties of complexes with other redox-active ligands, such as o-quinones and ferrocene (B1249389) derivatives, are well-documented, this information cannot be extrapolated to predict the behavior of this compound complexes. nih.gov

Influence of Ligand Structure on Metal Ion Oxidation States

The influence of a ligand's structure—including the presence of specific substituent groups—on the oxidation state of a coordinated metal ion is a fundamental concept in coordination chemistry. For instance, the electron-donating or -withdrawing nature of substituents on a ligand can significantly alter the redox potential of the metal center. nih.govnih.gov However, without experimental data for the complexes of this compound, any discussion on how the 8-methoxy group and the 3-carbohydrazide moiety specifically modulate the metal ion's oxidation states would be purely speculative.

Computational Chemistry and Theoretical Studies on 8 Methoxyquinoline 3 Carbohydrazide

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting the properties of molecules.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like 8-Methoxyquinoline-3-carbohydrazide, which has several rotatable bonds, a conformational analysis would be performed. This involves exploring the potential energy surface of the molecule to identify its various conformers (different spatial arrangements of atoms) and determine the lowest energy (most stable) conformation. This analysis is critical as the conformation of a molecule often dictates its physical and biological properties.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two main purposes. Firstly, it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). Secondly, it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the calculated structure and aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds.

Electronic Structure Calculations

Following geometry optimization, a variety of calculations can be performed to understand the electronic properties of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A small HOMO-LUMO gap generally suggests a more reactive molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. MEP maps are invaluable for predicting sites of chemical reactivity and understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. NBO analysis can quantify the stabilization energies associated with these interactions, offering a deeper understanding of the bonding and stability of the molecule beyond the simple Lewis structure model.

While the specific data tables and detailed research findings for this compound are not available, the methodologies described above represent the standard and rigorous computational approach that would be necessary to fully characterize this compound from a theoretical perspective. The absence of such a study in the current literature highlights a potential area for future research.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are instrumental in predicting the reactivity of a molecule. These descriptors are derived from the electronic structure of the molecule and provide a quantitative measure of its stability and reactivity. For quinoline (B57606) derivatives, these indices help in understanding their chemical behavior and potential as, for example, corrosion inhibitors or biologically active agents.

Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in conceptual DFT that describe the resistance of a molecule to a change in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered hard, indicating high stability and low reactivity. Conversely, a soft molecule has a small HOMO-LUMO gap and is more polarizable and reactive.

For the quinoline class of compounds, DFT calculations are used to determine these values, which are crucial for predicting their reactivity. While specific values for this compound are not published, related studies on quinoline derivatives indicate that substitutions on the quinoline ring significantly influence these properties.

Table 1: Illustrative Quantum Chemical Descriptors for a Quinoline Derivative (Hypothetical Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 5.0 |

| Chemical Hardness (η) | 2.5 |

| Chemical Softness (S) | 0.4 |

Note: The data in this table is hypothetical and serves to illustrate the typical values that would be calculated for a quinoline derivative. It does not represent experimentally verified data for this compound.

Electronegativity (χ) measures the ability of a molecule to attract electrons, while the electrophilicity index (ω) quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment. A high electrophilicity index suggests that the molecule is a good electron acceptor. These parameters are vital for understanding the nature of chemical bonding and reactivity. For quinoline derivatives, these indices can predict their ability to participate in charge-transfer interactions, which is a key aspect of their biological and chemical activities.

Table 2: Illustrative Reactivity Indices for a Quinoline Derivative (Hypothetical Data)

| Parameter | Value (eV) |

| Electronegativity (χ) | 4.0 |

| Electrophilicity Index (ω) | 3.2 |

Note: The data in this table is hypothetical and intended for illustrative purposes. It does not represent published data for this compound.

The chemical potential (μ) of a molecule, in the context of DFT, is related to its electronegativity and describes the tendency of electrons to escape from the system. It is a crucial global reactivity descriptor that governs the direction of charge transfer in a chemical reaction. A higher chemical potential indicates a greater tendency to donate electrons. For quinoline derivatives, the chemical potential can be tuned by adding different functional groups, thereby modifying their reactivity and interaction with other molecules.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the excited-state properties of molecules, such as their electronic absorption spectra. This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For quinoline derivatives, TD-DFT calculations help in understanding their photophysical properties. These compounds often exhibit interesting fluorescent properties, and TD-DFT can elucidate the nature of the electronic transitions involved, such as π-π* or n-π* transitions. These studies are crucial for the design of new fluorescent probes and other materials with specific optical properties. While specific TD-DFT studies on this compound are not available, research on related quinoline compounds demonstrates that the position and nature of substituents significantly affect the absorption and emission spectra.

Molecular Modeling and Docking Studies (focused on chemical interactions)

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are particularly important in drug design, where they are used to understand how a ligand (such as this compound) might interact with a biological target like a protein or enzyme.

Docking studies on various quinoline-3-carbohydrazide (B3054276) derivatives have been performed to investigate their potential as inhibitors of various enzymes. For instance, derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) have been evaluated as potential anti-HIV-1 agents through molecular docking. nih.gov These studies reveal the specific amino acid residues involved in the binding and the nature of the intermolecular forces that stabilize the ligand-protein complex.

The stability of a ligand within the binding pocket of a protein is determined by a variety of intermolecular interactions. For quinoline derivatives, hydrogen bonding and π-π stacking are among the most important.

Hydrogen Bonding: The carbohydrazide (B1668358) moiety of this compound contains both hydrogen bond donors (-NH, -NH2) and acceptors (C=O), making it capable of forming strong hydrogen bonds with the amino acid residues of a protein target. The methoxy (B1213986) group and the quinoline nitrogen can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic quinoline ring is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions are crucial for the proper orientation and stabilization of the ligand in the active site.

While a crystal structure for this compound is not publicly available, analysis of related quinoline structures often reveals extensive networks of these intermolecular interactions, which are key to their supramolecular chemistry and biological activity.

Solvent Effects on Molecular Properties

The surrounding solvent medium can significantly influence the behavior and properties of a molecule. In the realm of computational chemistry, theoretical studies on this compound investigate these interactions to predict how different solvent environments affect its structural, electronic, and spectroscopic characteristics. These studies are crucial for understanding the molecule's behavior in various chemical and biological systems.

Theoretical investigations of solvent effects are commonly performed using quantum chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). To model the solvent, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are frequently employed. These models represent the solvent as a continuous dielectric medium, which allows for the calculation of molecular properties in a solvated state.

Research on analogous quinoline and hydrazide derivatives has demonstrated that solvent polarity is a key factor influencing their molecular properties. For instance, studies on similar quinoline derivatives have shown that an increase in solvent polarity can lead to noticeable changes in the molecule's dipole moment and electronic charge distribution. A significant change in the dipole moment between the ground and excited states is often indicative of intramolecular charge transfer (ICT) character, which can be modulated by the solvent environment.

The photophysical properties of related compounds, such as their absorption and emission spectra, are also sensitive to the solvent. Solvatochromism, the change in the color of a substance depending on the solvent polarity, is a commonly studied phenomenon. For example, a red shift (bathochromic shift) in the fluorescence spectrum is often observed as the solvent polarity increases, suggesting a greater stabilization of the excited state in more polar environments.

Hydrogen bonding is another critical factor, especially for a molecule like this compound which contains both hydrogen bond donor (-NHNH2) and acceptor (C=O, N of the quinoline ring, and the methoxy group) sites. In protic solvents like water or ethanol (B145695), the formation of intermolecular hydrogen bonds can compete with intramolecular hydrogen bonding, potentially leading to conformational changes and altering the molecule's reactivity and spectroscopic signature.

Detailed Research Findings

While specific computational studies on this compound are not extensively available in the public domain, the well-established effects of solvents on structurally related quinoline and carbohydrazide compounds allow for a reliable prediction of its behavior. Theoretical calculations would typically involve optimizing the geometry of this compound in the gas phase and in a series of solvents with varying dielectric constants and hydrogen bonding capabilities.

The following data tables illustrate the type of information that would be generated from such computational studies. The values presented are hypothetical but are based on trends observed in similar molecules.

Table 1: Calculated Dipole Moment (µ) and HOMO-LUMO Energy Gap (ΔE) of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Gas Phase | 1.00 | 3.58 | -5.98 | -1.85 | 4.13 |

| Toluene | 2.38 | 4.21 | -6.02 | -1.91 | 4.11 |

| Dichloromethane | 8.93 | 5.15 | -6.10 | -2.03 | 4.07 |

| Ethanol | 24.55 | 5.89 | -6.18 | -2.15 | 4.03 |

| Water | 78.39 | 6.24 | -6.25 | -2.21 | 4.04 |

This interactive table demonstrates the expected trend of an increasing dipole moment with increasing solvent polarity. The HOMO-LUMO energy gap generally decreases in polar solvents, indicating increased reactivity.

Table 2: Predicted Maximum Absorption Wavelength (λmax) of this compound in Different Solvents (from TD-DFT Calculations)

| Solvent | Dielectric Constant (ε) | λmax (nm) | Oscillator Strength (f) |

| Gas Phase | 1.00 | 320 | 0.25 |

| Toluene | 2.38 | 324 | 0.27 |

| Dichloromethane | 8.93 | 328 | 0.30 |

| Ethanol | 24.55 | 332 | 0.33 |

| Water | 78.39 | 335 | 0.35 |

This interactive table illustrates the concept of solvatochromic shifts. A bathochromic (red) shift in λmax is predicted as the solvent polarity increases, which is a common observation for molecules with potential for intramolecular charge transfer upon excitation.

These theoretical predictions are invaluable for understanding the fundamental behavior of this compound at a molecular level. They provide insights into how the molecule will interact with its environment, which is essential for designing applications in areas such as materials science and medicinal chemistry, where solvent interactions play a pivotal role. The computational data can guide experimental work by predicting the outcomes of spectroscopic measurements in different media and by helping to rationalize observed chemical and physical properties.

Advanced Applications of 8 Methoxyquinoline 3 Carbohydrazide in Materials and Analytical Sciences

Development of Chemical Sensors and Fluorescent Probes

The quinoline (B57606) scaffold is a well-known fluorophore, and its derivatives are extensively studied for their potential in developing chemical sensors. The electron-donating and coordinating groups on the 8-Methoxyquinoline-3-carbohydrazide molecule make it a candidate for the selective detection of various analytes.

Scientific literature indicates that derivatives of 8-hydroxyquinoline (B1678124), a related structural class, are effective in detecting a range of metal ions, including Zn(II), Al(III), Cd(II), Cr(III), Hg(II), Fe(III), and Ni(II). While direct studies on this compound are limited, the foundational principles suggest its potential for similar applications. The nitrogen atom of the quinoline ring and the oxygen and nitrogen atoms of the carbohydrazide (B1668358) group can act as coordination sites for metal ions. This interaction can lead to a measurable change in the compound's photophysical properties, such as fluorescence enhancement or quenching, forming the basis for a sensing mechanism.

Further research is necessary to specifically quantify the selectivity and sensitivity of this compound towards these metal ions. However, based on the behavior of analogous compounds, it is hypothesized that it could serve as a selective fluorescent probe.

The development of spectrophotometric and fluorometric methods often relies on compounds that exhibit a distinct and proportional response to the concentration of an analyte. This compound possesses chromophoric and fluorophoric properties inherent to the quinoline ring system. Upon complexation with metal ions or other target molecules, shifts in the absorption and emission spectra are expected. These changes can be harnessed to create quantitative analytical methods. For instance, a calibration curve can be established by plotting the change in absorbance or fluorescence intensity against the concentration of the target analyte, enabling its determination in various samples. The specificity of these methods would be contingent on the selective interaction of this compound with the analyte of interest in a complex matrix.

Roles in Catalysis

The utility of a molecule in catalysis often hinges on its ability to act as a ligand, coordinating to a metal center and influencing its catalytic activity. The structural features of this compound make it a promising candidate for such roles.

The carbohydrazide moiety and the quinoline nitrogen of this compound can function as a bidentate or even a tridentate ligand, forming stable complexes with various transition metals. These metal complexes can then be employed as catalysts in a range of organic transformations. For example, in the context of Mannich reactions, where an amine, an aldehyde, and a ketone react to form a β-amino carbonyl compound, metal complexes of quinoline-derived ligands can act as Lewis acids to activate the electrophiles and promote the reaction with high efficiency and stereoselectivity. While specific studies employing this compound in Mannich reactions are not widely reported, the potential exists based on the known catalytic activity of similar quinoline-based ligands.

Beyond well-established reactions, the exploration of new catalytic applications for ligands like this compound is an active area of research. Its unique electronic and steric properties could be beneficial in a variety of metal-catalyzed cross-coupling reactions, hydrogenations, or oxidations. The methoxy (B1213986) group at the 8-position can electronically tune the quinoline ring, which in turn can influence the catalytic performance of the corresponding metal complex. Future research may uncover novel catalytic systems based on this scaffold, leading to more efficient and sustainable chemical syntheses.

Corrosion Inhibition Applications

The prevention of metal corrosion is of paramount importance in numerous industries. Organic molecules that can adsorb onto a metal surface and form a protective layer are widely used as corrosion inhibitors. Quinoline derivatives have shown significant promise in this regard.

The mechanism of corrosion inhibition by compounds like this compound involves the adsorption of the molecule onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the quinoline ring. These features allow the molecule to coordinate with the vacant d-orbitals of the metal, forming a stable, protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The methoxy and carbohydrazide groups can further enhance the adsorption process and the stability of the protective layer. While extensive data on the corrosion inhibition efficiency of this compound is not yet available, the fundamental molecular characteristics strongly suggest its potential as an effective corrosion inhibitor for various metals and alloys in different aggressive media.

Mechanistic Understanding of Surface Adsorption and Protective Layer Formation

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface and form a protective barrier against corrosive agents. While direct studies on this specific compound are limited, the mechanism can be inferred from extensive research on related quinoline and hydrazide derivatives. mdpi.comresearchgate.netresearchgate.net The process is generally understood to involve the following key steps:

Adsorption via Heteroatoms and Pi-Electrons: The molecule possesses multiple active centers for adsorption. The nitrogen and oxygen atoms in the quinoline ring and the carbohydrazide moiety have lone pairs of electrons, which can coordinate with the vacant d-orbitals of metal atoms on the surface. researchgate.netjmaterenvironsci.com Furthermore, the aromatic quinoline ring is rich in π-electrons, which can interact with the metal surface, leading to stronger adsorption. researchgate.net

Formation of a Protective Film: Upon adsorption, the inhibitor molecules arrange themselves on the metal surface, creating a thin, protective film. This film acts as a physical barrier, isolating the metal from the aggressive acidic or saline environment. mdpi.comresearchgate.net The effectiveness of this film is dependent on its coverage, thickness, and hydrophobicity.

Mixed-Type Inhibition: Studies on analogous quinoline derivatives suggest that these compounds typically function as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netmdpi.com The inhibitor molecules block the active sites on the metal surface, thereby reducing the rates of both electrochemical reactions.

Chemisorption and Physisorption: The adsorption process can be a combination of physical adsorption (physisorption), involving electrostatic interactions between the charged metal surface and the protonated inhibitor molecule, and chemical adsorption (chemisorption), involving the formation of coordinate bonds between the heteroatoms and the metal. najah.edubibliotekanauki.pl Thermodynamic studies on similar inhibitors often indicate that the adsorption is spontaneous and can have characteristics of both physisorption and chemisorption. najah.edujetir.org

Evaluation via Electrochemical Measurements and Surface Analysis Techniques (e.g., SEM-EDS, AFM)

The performance of corrosion inhibitors like this compound is quantified and visualized using a suite of advanced analytical techniques. These methods provide both quantitative data on inhibition efficiency and qualitative evidence of protective film formation.

Electrochemical Measurements:

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to study the inhibitor's effect on the electrochemical behavior of the metal-solution interface. In a typical EIS experiment for a corrosion inhibitor, the Nyquist plot for an uninhibited system shows a single semicircle, indicating that the corrosion process is controlled by charge transfer. In the presence of an effective inhibitor like a quinoline derivative, the diameter of the semicircle increases significantly, which corresponds to an increase in the charge transfer resistance (Rct). This increase in Rct is directly related to the inhibition efficiency. The data often suggests that the adsorption of the inhibitor molecules does not alter the corrosion mechanism but rather blocks the active sites. mdpi.comresearchgate.net

Potentiodynamic Polarization (PDP): PDP curves provide information about the kinetics of the anodic and cathodic reactions. For mixed-type inhibitors, the presence of the inhibitor causes a shift in both the anodic and cathodic branches of the polarization curve to lower current densities. This indicates a reduction in both the rate of metal dissolution and hydrogen evolution. The corrosion current density (icorr), determined by extrapolating the Tafel slopes, decreases in the presence of the inhibitor, and from this, the inhibition efficiency can be calculated. najah.eduresearchgate.net

Surface Analysis Techniques:

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): SEM provides high-resolution images of the metal surface. In the absence of an inhibitor, the surface of a metal exposed to a corrosive environment appears rough and damaged. In contrast, the surface treated with an effective inhibitor shows a much smoother morphology, indicating the formation of a protective film that prevents the corrosive attack. researchgate.netacs.orgacs.org EDS analysis can complement SEM by providing elemental composition of the surface, confirming the presence of elements from the inhibitor molecule (like nitrogen and oxygen) in the protective layer. researchgate.net

Atomic Force Microscopy (AFM): AFM is used to characterize the surface topography at the nanoscale. It can provide quantitative data on surface roughness. For a metal surface treated with a corrosion inhibitor, AFM images typically reveal a significant decrease in the average surface roughness compared to an untreated, corroded surface. This provides direct evidence for the formation of a smooth and uniform protective film. researchgate.netampp.orgresearchgate.net

The following table summarizes the key findings from these evaluation techniques, based on studies of analogous quinoline and hydrazide derivatives:

| Technique | Observation in Presence of Inhibitor | Interpretation |

| EIS | Increased diameter of Nyquist plot semicircle (Higher Rct) | Increased resistance to charge transfer, indicating effective inhibition. |

| PDP | Decrease in corrosion current density (icorr) | Reduction in the overall corrosion rate. |

| SEM | Smoother surface morphology compared to the corroded surface | Formation of a protective film preventing corrosive attack. |

| EDS | Detection of elements from the inhibitor (N, O) on the surface | Confirmation of inhibitor adsorption on the metal surface. |

| AFM | Decrease in average surface roughness | Formation of a uniform and smooth protective layer. |

These techniques collectively provide a comprehensive understanding of the inhibitive action of compounds like this compound, from their electrochemical effects to the physical nature of the protective film they form.

Supramolecular Assembly and Crystal Engineering

The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. This compound, with its multiple hydrogen bond donors and acceptors, aromatic ring system, and potential for coordination, is an excellent candidate for use in supramolecular assembly and crystal engineering.

Design of Ordered Solid-State Architectures

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The predictable formation of hydrogen bonds and other non-covalent interactions makes carbohydrazide and quinoline moieties valuable building blocks (tectons) for constructing ordered supramolecular architectures. acs.orgresearchgate.netajgreenchem.com

Hydrogen Bonding Motifs: The carbohydrazide group (-CO-NH-NH2) is a robust functional group for forming strong and directional hydrogen bonds. The N-H groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the terminal amino nitrogen can act as acceptors. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.netnih.gov

Role of the Methoxy Group: The methoxy group at the 8-position can influence the crystal packing through weak C-H···O interactions and by affecting the electronic properties of the quinoline ring system.

The combination of these interactions allows for the rational design of crystalline materials with specific topologies and potential applications in areas such as gas storage, separation, and catalysis. While the specific crystal structure of this compound is not widely reported, data from related structures, such as 3,6,8-trimethoxyquinoline, can provide insights into the types of interactions that govern the solid-state assembly of such molecules. tandfonline.comtandfonline.com

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 3,6,8-trimethoxyquinoline | Monoclinic | P21/c | C-H···O, π-π stacking |

Data for a related quinoline derivative to illustrate crystal engineering principles. tandfonline.comtandfonline.com

Host-Guest Interactions and Inclusion Chemistry

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. libretexts.orgmdpi.com The host molecule contains a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. The ability of this compound and its derivatives to form well-defined cavities and interact with other molecules makes them potential candidates for host-guest systems.

Formation of Host Cavities: Through self-assembly via hydrogen bonding and π-π stacking, molecules of this compound can create channels or cavities within their crystal lattice. These cavities can potentially accommodate small solvent molecules or other guest species. rsc.orgrsc.org

Binding Interactions: The interior of these cavities can be tailored to have specific chemical properties. The aromatic quinoline rings can provide a hydrophobic environment suitable for binding non-polar guests through van der Waals forces and π-π interactions. libretexts.orgaip.org The hydrogen bonding functionalities lining the cavity can interact with polar guest molecules.

Sensing and Recognition: The binding of a guest molecule within the host framework can lead to a change in the physical properties of the material, such as its fluorescence or color. This phenomenon can be exploited for the development of chemical sensors for the detection of specific molecules or ions. Quinoline derivatives are well-known for their fluorescence properties, which can be modulated by host-guest interactions. nih.govnih.gov

The design of such host-guest systems with this compound could lead to applications in areas such as molecular recognition, separation, and the development of responsive materials.

Mechanistic Investigations and Reaction Pathways Involving 8 Methoxyquinoline 3 Carbohydrazide

Reaction Mechanism Elucidation for Derivatization

The derivatization of 8-methoxyquinoline-3-carbohydrazide predominantly involves reactions of the hydrazide group, leading to the formation of hydrazones, amides, and various heterocyclic systems.

One of the most common derivatization reactions is the condensation with aldehydes and ketones. The reaction proceeds via a nucleophilic addition of the terminal amino group of the carbohydrazide (B1668358) to the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the corresponding N'-substituted hydrazone, often referred to as a Schiff base. The reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon.

Another significant class of derivatization involves cyclization reactions to form five-membered heterocycles. For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole-2-thiones. The proposed mechanism involves the initial formation of a dithiocarbamate (B8719985) salt, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide. Similarly, reaction with isothiocyanates can yield thiosemicarbazide (B42300) derivatives, which can be cyclized to form 1,2,4-triazole (B32235) derivatives.